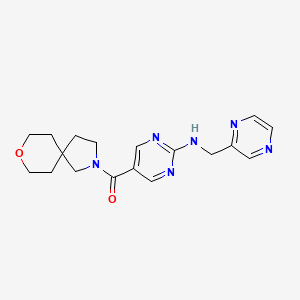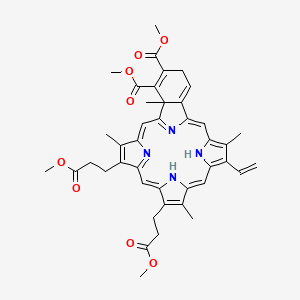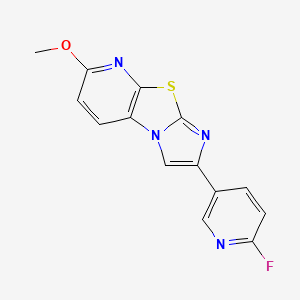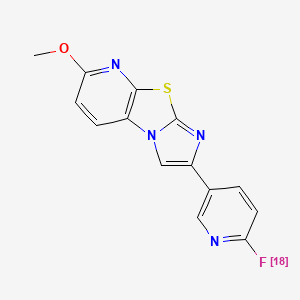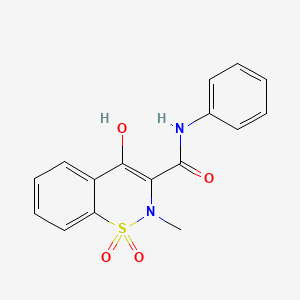
Tepilamide fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tepilamide fumarate is a small molecule compound currently under investigation for its potential therapeutic applications. It is an analog of dimethyl fumarate, a compound known for its anti-inflammatory and immunomodulatory properties. This compound is being studied for its potential use in treating moderate-to-severe plaque psoriasis and enhancing the effectiveness of oncolytic viruses in cancer therapy .
Applications De Recherche Scientifique
Tepilamide fumarate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of fumarate derivatives.
Biology: this compound is investigated for its effects on cellular pathways and gene expression.
Medicine: It is being studied for its potential to enhance the effectiveness of oncolytic viruses in cancer therapy and as a treatment for moderate-to-severe plaque psoriasis.
Industry: This compound is explored for its potential use in gene therapy, where it can enhance the transduction efficiency of viral vectors
Mécanisme D'action
Tepilamide fumarate exerts its effects through several mechanisms:
Downregulation of the interferon pathway: this compound can make resistant cancer cells more susceptible to viral infection by downregulating the interferon pathway.
Enhancement of viral replication: It increases the replication of oncolytic viruses in cancer cells, leading to more effective cancer cell killing.
Gene therapy enhancement: This compound enhances the transduction efficiency of viral vectors, improving the delivery of therapeutic genes.
Orientations Futures
Tepilamide fumarate has shown promise in the treatment of moderate-to-severe plaque psoriasis . The topline data from clinical trials support the belief that this compound may become the first approved oral prodrug of Monomethyl Fumarate for treatment of moderate to severe plaque psoriasis in the U.S . Further clinical development requirements will be discussed with the US FDA to support the approval of this product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tepilamide fumarate involves the reaction of diethylamine with fumaric acid derivatives. The process typically includes the following steps:
Formation of the intermediate: Diethylamine reacts with a fumaric acid derivative to form an intermediate compound.
Esterification: The intermediate undergoes esterification to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tepilamide fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Known for its anti-inflammatory and immunomodulatory properties, used in the treatment of multiple sclerosis and psoriasis.
Monomethyl fumarate: A major metabolite of dimethyl fumarate with similar therapeutic effects.
Diroximel fumarate: Another fumarate derivative used in the treatment of multiple sclerosis.
Uniqueness of Tepilamide Fumarate
This compound is unique in its ability to enhance the effectiveness of oncolytic viruses and gene therapy vectors. It outperforms dimethyl fumarate in increasing viral infection and killing resistant cancer cells. Additionally, this compound selectively boosts oncolytic virus infection in cancer cells without affecting healthy tissues, making it a promising candidate for targeted cancer therapy .
Propriétés
IUPAC Name |
4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUGRXRLHCCENI-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208229-58-6 |
Source


|
| Record name | Tepilamide fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208229586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEPILAMIDE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOS9TZ09CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

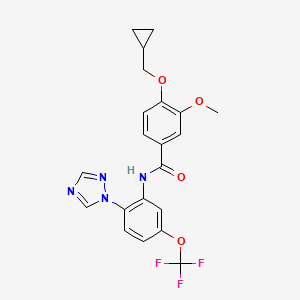

![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)

